molecular formula C24H45NO3 B14810816 (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid

(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid

Cat. No.: B14810816
M. Wt: 395.6 g/mol
InChI Key: UMOAAMQGRRCHPA-LEQVUBRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pentanone and octadec-9-enoic acid.

    Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the amino acid derivative and the fatty acid. This is usually achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in biological processes, such as cell signaling and membrane dynamics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of metabolic disorders.

    Industry: The compound is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with cell membrane components, influencing membrane fluidity and signaling pathways. Additionally, it may act as a ligand for certain receptors, modulating their activity and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid
  • (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]hexanoic acid

Uniqueness

Compared to similar compounds, (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid has a unique combination of a long-chain fatty acid and an amino acid derivative, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid

InChI

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11+/t22-/m0/s1

InChI Key

UMOAAMQGRRCHPA-LEQVUBRHSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.